5-Heptyl-1,3,4-oxadiazol-2-amine
Description
Properties
CAS No. |
1617-92-1 |
|---|---|
Molecular Formula |
C9H17N3O |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
5-heptyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C9H17N3O/c1-2-3-4-5-6-7-8-11-12-9(10)13-8/h2-7H2,1H3,(H2,10,12) |
InChI Key |
HVCJQPHATQRPMW-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=NN=C(O1)N |
Canonical SMILES |
CCCCCCCC1=NN=C(O1)N |
Synonyms |
5-Heptyl-[1,3,4]oxadiazol-2-ylamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
*Predicted using computational tools (e.g., ChemDraw).
Key Observations :
- Alkyl vs. Aryl Substituents : The heptyl chain increases lipophilicity (higher LogP) compared to aromatic substituents like phenyl or nitrophenyl, which may improve blood-brain barrier penetration but reduce aqueous solubility.
- Crystal Packing : Aromatic analogues (e.g., 5-phenyl) exhibit intermolecular N–H⋯N hydrogen bonds, forming double-stranded chains , while alkyl-substituted derivatives likely prioritize van der Waals interactions due to reduced polarity.
- Thermal Stability : Longer alkyl chains (e.g., dodecyl in 3d) correlate with higher melting points, suggesting stronger intermolecular forces in the solid state .
Key Observations :
- Enzyme Inhibition : The 1,3,4-oxadiazol-2-amine moiety is critical for hydrogen bonding with enzyme active sites (e.g., GSK-3β’s Tyr134 and Val135 ). Alkyl chains (heptyl/dodecyl) may enhance binding to hydrophobic regions of cholinesterases, as seen in long-chain analogues .
- Anticancer Activity : Aryl-substituted derivatives (e.g., 4s) show moderate activity in the NCI 60 screen (mean GP = 62.62), while alkyl chains might reduce efficacy due to poor solubility .
- Antimicrobial Potential: Compounds with fused heterocycles (e.g., indole-pyridine) exhibit promising MIC values, though alkyl chains’ role remains underexplored .
Preparation Methods
Hydrazide-Cyanogen Bromide Cyclization
The most direct route to 5-heptyl-1,3,4-oxadiazol-2-amine involves the reaction of heptanoyl hydrazide with cyanogen bromide (CNBr). Heptanoyl hydrazide is synthesized via a two-step process:
-
Esterification : Heptanoic acid is treated with methanol and sulfuric acid to form methyl heptanoate .
-
Hydrazinolysis : The ester reacts with hydrazine hydrate, yielding heptanoyl hydrazide .
Subsequent cyclization with CNBr in a basic medium (e.g., sodium hydroxide) facilitates oxadiazole ring formation. The mechanism proceeds through nucleophilic attack of the hydrazide’s amino group on CNBr, followed by intramolecular cyclization and elimination of hydrogen bromide . This method is advantageous for its simplicity but requires careful handling of toxic CNBr.
Optimized Conditions :
-
Molar Ratio : Heptanoyl hydrazide : CNBr = 1 : 1.2
-
Temperature : 0–5°C (to minimize side reactions)
Semicarbazide-Carboxylic Acid Cyclization
Adapting methodologies from thiadiazole synthesis , this approach substitutes thiosemicarbazide with semicarbazide to target the oxadiazole scaffold. Heptanoic acid reacts with semicarbazide in the presence of phosphorus pentachloride (PCl₅) under solvent-free conditions:
Mechanistic Insight :
PCl₅ acts as both a cyclizing agent and dehydrating agent, promoting the formation of the oxadiazole ring via intermediate acyl chloride generation. The solid-phase reaction minimizes side products and simplifies purification .
Key Parameters :
-
Molar Ratio : Heptanoic acid : Semicarbazide : PCl₅ = 1 : 1 : 1.2
-
Reaction Time : 30 minutes (grinding at room temperature)
Tosyl Chloride-Mediated Cyclization of Hydrazinecarboxamides
A modified protocol from acetylcholinesterase inhibitor synthesis employs p-toluenesulfonyl chloride (tosyl chloride) to cyclize N-alkylhydrazinecarboxamides. For this compound:
-
Hydrazinecarboxamide Formation : Heptanoyl hydrazide reacts with ammonium isocyanate (NH₂CONH₂) in acetonitrile to form N-aminocarbonylheptanoylhydrazine.
-
Cyclization : Tosyl chloride and triethylamine in dichloromethane facilitate ring closure .
Reaction Profile :
-
Intermediate Yield : 92% (hydrazinecarboxamide)
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane)
Comparative Analysis of Synthetic Methods
| Parameter | CNBr Cyclization | PCl₅ Cyclization | Tosyl Chloride Method |
|---|---|---|---|
| Starting Materials | Heptanoyl hydrazide | Heptanoic acid | Heptanoyl hydrazide |
| Cyclizing Agent | CNBr | PCl₅ | Tosyl chloride |
| Reaction Time | 4–6 hours | 30 minutes | 2–3 hours |
| Yield | 78–85% | 89–91% | 68–73% |
| Toxicity Concerns | High (CNBr) | Moderate (PCl₅) | Low |
Mechanistic Considerations and Byproduct Formation
Cyclization efficiency hinges on the electronic and steric profile of intermediates. For example, the PCl₅ method generates fewer byproducts due to its solid-phase nature, whereas the tosyl chloride route may produce sulfonic acid derivatives requiring neutralization . In the CNBr method, overalkylation at the amine position is mitigated by maintaining low temperatures .
Scalability and Industrial Applicability
The PCl₅-mediated synthesis demonstrates superior scalability, with yields exceeding 90% and minimal solvent use . In contrast, the CNBr method’s toxicity profile limits its industrial adoption despite high efficiency. Recent advances in flow chemistry could enhance the safety of CNBr-based routes by enabling precise reagent control .
Q & A
Basic: What are the standard synthetic routes for 5-Heptyl-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclization of a heptyl-substituted hydrazide or thiosemicarbazide precursor. For example:
- Route 1 : React heptyl carboxylic acid hydrazide with an isothiocyanate derivative in ethanol under reflux, followed by cyclization using Mn(OAc)₂·4H₂O to form the oxadiazole ring .
- Route 2 : Use phosphorus oxychloride (POCl₃) as a cyclizing agent for semicarbazide intermediates, followed by neutralization with KOH .
Optimization : Adjust stoichiometry (1:1 molar ratio of hydrazide to isothiocyanate), solvent (ethanol or methanol), and reaction time (4–6 hours). Monitor by TLC and purify via column chromatography .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm the heptyl chain (δ ~0.8–1.5 ppm for CH₃ and CH₂ groups) and oxadiazole ring protons (absence of NH₂ in D₂O-exchangeable signals) .
- FTIR : Identify N–H stretches (~3300 cm⁻¹) and C=N/C–O vibrations (1600–1500 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Elemental Analysis : Ensure >95% purity .
Basic: What biological screening assays are relevant for evaluating this compound?
Methodological Answer:
- Antimicrobial Activity : Use broth microdilution (MIC against S. aureus, E. coli) and disk diffusion assays .
- Antioxidant Potential : Perform DPPH radical scavenging assays (IC₅₀ calculation) .
- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or monoamine oxidases (MAO) via Ellman’s method .
Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Crystallization : Grow crystals via slow evaporation (methanol/chloroform) .
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a diffractometer. Refine structures with SHELXL (e.g., hydrogen bonding, dihedral angles between oxadiazole and heptyl groups) .
- Analysis : Identify intermolecular interactions (N–H⋯N hydrogen bonds, π-stacking) influencing stability .
Advanced: How to design molecular docking studies to predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Target Selection : Prioritize enzymes like AChE (PDB ID: 4EY7) or MAO-B (PDB ID: 2V5Z) .
- Docking Software : Use AutoDock Vina or GOLD. Prepare ligands (protonation states via OpenBabel) and proteins (remove water, add charges) .
- Validation : Compare with known inhibitors (e.g., donepezil for AChE). Analyze binding poses for key interactions (H-bonds with oxadiazole NH, hydrophobic contacts with heptyl chain) .
Advanced: How can contradictory bioactivity data for this compound analogs be systematically addressed?
Methodological Answer:
- Reproducibility Checks : Standardize assay protocols (e.g., fixed DMSO concentration ≤1%) .
- Structural Verification : Re-characterize compounds (NMR, HPLC) to confirm purity .
- SAR Analysis : Compare substituent effects (e.g., heptyl vs. phenyl groups on antimicrobial activity) .
Advanced: What strategies enhance the stability and shelf-life of this compound during storage?
Methodological Answer:
- Storage Conditions : Store at 2–8°C in amber vials under inert atmosphere (N₂) to prevent oxidation .
- Lyophilization : Convert to stable salts (e.g., hydrochloride) for long-term storage .
- Stability Assays : Monitor degradation via HPLC at intervals (0, 3, 6 months) .
Advanced: How can DFT calculations elucidate the electronic properties of this compound?
Methodological Answer:
- Software : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set.
- Properties Analyzed : HOMO-LUMO gaps (reactivity), electrostatic potential maps (nucleophilic/electrophilic sites) .
- Correlation with Bioactivity : Compare calculated dipole moments with solubility/logP data .
Advanced: What are the challenges in optimizing this compound for in vivo studies?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (PEG-400) or nanoformulations (liposomes) .
- Toxicity Profiling : Conduct acute toxicity assays (OECD 423) and hepatic metabolism studies (CYP450 inhibition) .
- Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models .
Advanced: How do structural modifications at the C5 position (heptyl vs. aromatic groups) impact bioactivity?
Methodological Answer:
- Hydrophobicity : Heptyl chains enhance membrane permeability (logP >3) but may reduce solubility .
- Bulkier Groups : Aromatic substituents (e.g., 4-chlorophenyl) improve enzyme binding via π-π stacking but increase molecular weight .
- Activity Trade-offs : Balance between antimicrobial potency (heptyl) and antioxidant efficacy (electron-donating groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
